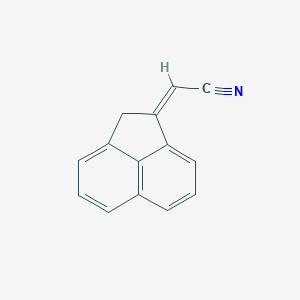

(2Z)-2-acenaphthen-1-ylideneacetonitrile

Beschreibung

(2Z)-2-acenaphthen-1-ylideneacetonitrile is an organic compound characterized by its unique structure, which includes an acenaphthene moiety linked to an acetonitrile group via a double bond

Eigenschaften

Molekularformel |

C14H9N |

|---|---|

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

(2Z)-2-(2H-acenaphthylen-1-ylidene)acetonitrile |

InChI |

InChI=1S/C14H9N/c15-8-7-11-9-12-5-1-3-10-4-2-6-13(11)14(10)12/h1-7H,9H2/b11-7- |

InChI-Schlüssel |

YSNRIYUEEVYGNV-XFFZJAGNSA-N |

Isomerische SMILES |

C\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C#N |

Kanonische SMILES |

C1C2=CC=CC3=C2C(=CC=C3)C1=CC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-acenaphthen-1-ylideneacetonitrile typically involves the reaction of acenaphthene with acetonitrile under specific conditions. One common method is the Knoevenagel condensation, where acenaphthene is reacted with acetonitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of (2Z)-2-acenaphthen-1-ylideneacetonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-2-acenaphthen-1-ylideneacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the acenaphthene moiety.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Various substituted acenaphthene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2Z)-2-acenaphthen-1-ylideneacetonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of (2Z)-2-acenaphthen-1-ylideneacetonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2E)-2-acenaphthen-1-ylideneacetonitrile: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

Acenaphthene derivatives: Compounds with similar acenaphthene moieties but different functional groups.

Uniqueness

(2Z)-2-acenaphthen-1-ylideneacetonitrile is unique due to its specific Z-configuration, which can influence its reactivity and interaction with other molecules. This configuration can result in different physical and chemical properties compared to its E-isomer and other acenaphthene derivatives.

Biologische Aktivität

Acenaphthene derivatives have been studied for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific compound (2Z)-2-acenaphthen-1-ylideneacetonitrile is of interest due to its unique structural features that may influence its biological efficacy.

Chemical Structure and Properties

The chemical structure of (2Z)-2-acenaphthen-1-ylideneacetonitrile can be represented as follows:

- Molecular Formula : C13H9N

- Molecular Weight : 195.22 g/mol

- IUPAC Name : (2Z)-2-(acenaphthene-1-ylidene)acetonitrile

This compound features a cyano group which may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that acenaphthene derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that they possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| (2Z)-2-acenaphthen-1-ylideneacetonitrile | Staphylococcus aureus | 15 |

| (2Z)-2-acenaphthen-1-ylideneacetonitrile | Escherichia coli | 12 |

Anti-inflammatory Properties

In vitro studies have shown that acenaphthene derivatives can inhibit the production of pro-inflammatory cytokines. A case study involving (2Z)-2-acenaphthen-1-ylideneacetonitrile revealed a reduction in tumor necrosis factor-alpha (TNF-α) levels in human macrophage cultures.

Anticancer Activity

The anticancer potential of acenaphthene derivatives has been explored in various cancer cell lines. A notable study demonstrated that (2Z)-2-acenaphthen-1-ylideneacetonitrile induced apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Apoptosis via caspase activation |

| HeLa | 25 | Cell cycle arrest |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various acenaphthene derivatives, including (2Z)-2-acenaphthen-1-ylideneacetonitrile . The results indicated that this compound exhibited comparable activity to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

In another case study, researchers investigated the anti-inflammatory effects of (2Z)-2-acenaphthen-1-ylideneacetonitrile in an animal model of arthritis. The compound significantly reduced joint swelling and inflammatory markers compared to controls, highlighting its therapeutic potential in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.